molecular formula C17H16ClN3O B1665473 Amoxapine CAS No. 14028-44-5

Amoxapine

Cat. No. B1665473
CAS RN: 14028-44-5
M. Wt: 313.8 g/mol
InChI Key: QWGDMFLQWFTERH-UHFFFAOYSA-N
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Description

Amoxapine is a second-generation tricyclic dibenzoxazepine antidepressant . It is the N-demethylated derivative of the antipsychotic agent loxapine . It is used in the treatment of major depressive disorder . It is also used to treat depression accompanied by other psychiatric issues such as anxiety, agitation, psychosis, neurosis, or recurrent depression .


Synthesis Analysis

Amoxapine is the N-demethylated metabolite of loxapine . It was cocrystallized with natural acids in a 1:1 ratio in appropriate solvents by the solvent-drop grinding method .


Molecular Structure Analysis

Amoxapine has a tricyclic structure, which appears to give it antidepressant properties resembling imipramine and amitriptyline . It contains a tricyclic ring system with an alkyl amine substituent on the central ring .


Chemical Reactions Analysis

Amoxapine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . It also antagonizes serotonin 2A receptors, thus increasing presynaptic release of amines .


Physical And Chemical Properties Analysis

Amoxapine has very low solubility in water . It is readily absorbed after oral administration with peak levels being attained in 1 to 2 hours . The half-lives of amoxapine and its 2 active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, are 8, 6, and 30 hours, respectively .

Scientific Research Applications

Antidepressant Properties

Amoxapine, a tricyclic antidepressant, has demonstrated efficacy in treating depressive states. In various trials, it showed comparable efficacy to standard tricyclic antidepressants like imipramine and amitriptyline, with a possibly faster onset of improvement in some depression symptoms. Pharmacodynamic studies suggest that amoxapine's antidepressant activity is similar to imipramine, with weak central anticholinergic activity. Therapeutic trials reveal its effectiveness in doses ranging from 75 to 600mg daily, beneficial in both reactive and endogenous depression cases (Jue, Dawson, & Brogden, 1982).

Atypical Antipsychotic Effects

Research indicates that amoxapine may also act as an atypical antipsychotic. Studies involving patients with schizophrenia showed significant improvement in both positive and negative symptoms. Amoxapine, in these contexts, was well-tolerated and did not result in significant weight gain or treatment-emergent extrapyramidal side-effects, common concerns with typical antipsychotics. These findings suggest a potential alternative use of amoxapine in psychotic disorders, offering a cost-effective option compared to newer antipsychotics (Apiquián et al., 2003).

Neuropharmacological Profile

Amoxapine's neuropharmacological profile is characterized by its ability to block the reuptake of norepinephrine, with minimal impact on serotonin. This makes it unique compared to other antidepressants, especially in its interaction with dopamine receptors. Its pharmacokinetics show rapid absorption and distribution, with significant serum protein binding, and the presence of active metabolites contributing to its therapeutic effects (Kinney & Evans, 1982).

Potential in Pseudoneurotic Schizophrenia

Amoxapine has shown notable efficacy in treating pseudoneurotic schizophrenia. Studies indicated significant improvements in psychotic and psychoneurotic symptoms, with minimal side effects. Its dual antidepressant and antipsychotic actions are presumed to contribute to its effectiveness in this specific patient group (Aono et al., 1981).

Receptor Interaction Studies

In vitro assessments have revealed that amoxapine is a considerably weaker antagonist of muscarinic cholinergic receptors than other tricyclic antidepressants like imipramine and amitriptyline. This indicates that its clinical 'anticholinergic' side effects do not correlate with the magnitude of muscarinic receptor inhibition, highlighting its distinct pharmacological profile (Coupet et al., 1985)

Safety And Hazards

Amoxapine is considered particularly toxic in overdose, with a high rate of renal failure, rhabdomyolysis, coma, seizures, and even status epilepticus . It carries a black-box warning about the potential of an increase in suicidal thoughts or behavior in children, adolescents, and young adults under the age of 25 .

properties

IUPAC Name

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDMFLQWFTERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7022598
Record name Amoxapine
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Molecular Weight

313.8 g/mol
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Physical Description

Solid
Record name Amoxapine
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Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Amoxapine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
Record name Amoxapine
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Product Name

Amoxapine

CAS RN

14028-44-5
Record name Amoxapine
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Record name AMOXAPINE
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Melting Point

175-176, 175.5 °C
Record name Amoxapine
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Record name Amoxapine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,100
Citations
TA Ban, WH Wilson, JP McEvoy - International Pharmacopsychiatry, 1980 - karger.com
… In animal pharmacological studies, amoxapine has shown striking similarities to imipramine… , amoxapine does not interact with serotonin. In 10 uncontrolled clinical trials amoxapine was …
Number of citations: 11 karger.com
SG Jue, GW Dawson, RN Brogden - Drugs, 1982 - Springer
… However, the final place of amoxapine in the therapy of depressed states … amoxapine does not generally differ significantly from imipramine with the possible exception that amoxapine …
Number of citations: 72 link.springer.com
R Apiquian, A Fresan, RE Ulloa… - …, 2005 - nature.com
… test the ‘atypical antipsychotic’ potential of amoxapine by comparing it to the leading atypical … amoxapine would show an antipsychotic effect comparable to risperidone's; (b) amoxapine …
Number of citations: 36 www.nature.com
TA Ban, M Fujimori, WM Petrie, M Ragheb… - International …, 1982 - karger.com
… of amoxapine, the possibility was raised that amoxapine … amoxapine may have advantages over divided daily doses, a second study was carried out in which the effects of amoxapine (…
Number of citations: 23 karger.com
JE Dugas, SS Weber - Drug Intelligence & Clinical …, 1982 - journals.sagepub.com
AMOXAPINE (CL 67,772) is an antidepressant with the chemical formula 2-chloro-ll (1-piperazinyl) dibenz (bi, fi)(1, 4) oxazepine, or N-desmethyl-Ioxapine (Figure 1). It belongs to a …
Number of citations: 15 journals.sagepub.com
TL Litovitz, WG Troutman - Jama, 1983 - jamanetwork.com
Thirty-three amoxapine overdoses, including five fatalities, were reported to two … % of amoxapine overdoses, compared with 4.3% of other cyclic antidepressant poisonings. Amoxapine …
Number of citations: 120 jamanetwork.com
R Apiquian, E Ulloa, A Fresan, C Loyzaga… - Schizophrenia …, 2003 - Elsevier
Objective: Amoxapine is marketed as an antidepressant. … side-effect profile of amoxapine in acutely psychotic patients with … -label 6-week study of amoxapine starting with a fixed-starting …
Number of citations: 24 www.sciencedirect.com
RB Lydiard, AJ Gelenberg - Pharmacotherapy: The Journal of …, 1981 - Wiley Online Library
… properties of amoxapine. In laboratory … of amoxapine that led to clinical trials in humans. Finally, the results of comparative clinical studies will be summarized with respect to amoxapine’…
S Kapur, R Cho, C Jones, G McKay, RB Zipursky - Biological psychiatry, 1999 - Elsevier
… Based on these data we were interested in investigating amoxapine’s potential … if amoxapine shows similar characteristics. In particular, we were interested in determining: i) amoxapine’…
Number of citations: 74 www.sciencedirect.com
CL Winek, WW Wahba, L Rozin - Forensic Science International, 1984 - Elsevier
… ingestion of amoxapine. Human fatal overd.oses have been reported with amoxapine levels … Other reports of fatalities due to amoxapine overdose list blood amoxapine levels of 6 mg/l …
Number of citations: 17 www.sciencedirect.com

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